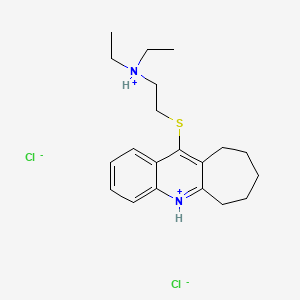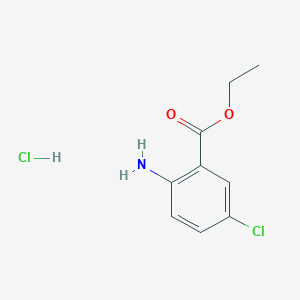
Ethyl 2-amino-5-chlorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a chlorine atom on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-5-chlorobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-5-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ethyl 2-amino-5-chlorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous reactors and automated systems ensures efficient production. The final product is typically purified through recrystallization or other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-chlorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced benzoates with amino groups.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways.
Comparación Con Compuestos Similares
Ethyl 2-amino-5-chlorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-5-chlorobenzoate: This compound has a methyl ester group instead of an ethyl ester group. It exhibits similar chemical properties but may differ in its reactivity and biological activity.
Ethyl 2-amino-4-chlorobenzoate: This compound has the chlorine atom in a different position on the benzene ring. The positional isomerism can lead to differences in chemical reactivity and biological effects.
Ethyl 2-amino-5-bromobenzoate: This compound has a bromine atom instead of a chlorine atom. The larger size and different electronegativity of bromine can influence the compound’s chemical and biological properties.
This compound stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability in aqueous solutions.
Propiedades
Número CAS |
130408-01-4 |
|---|---|
Fórmula molecular |
C9H11Cl2NO2 |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(10)3-4-8(7)11;/h3-5H,2,11H2,1H3;1H |
Clave InChI |
KXXRQWAHNWYYPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


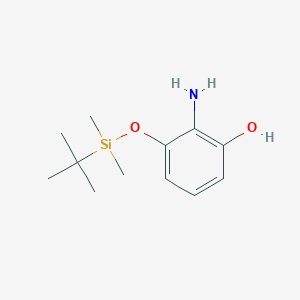
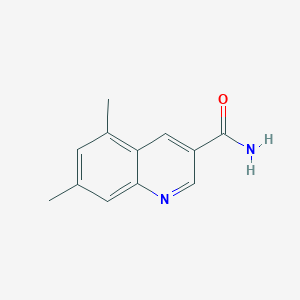

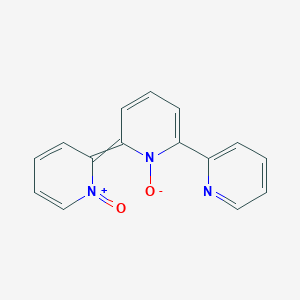
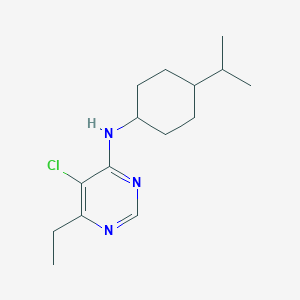
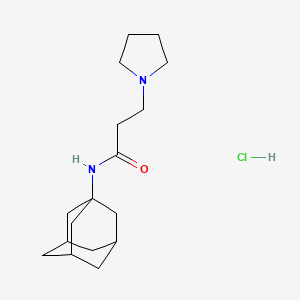
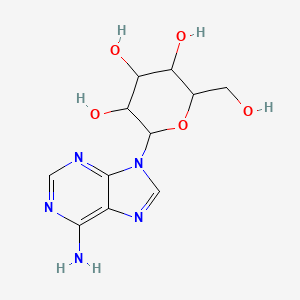
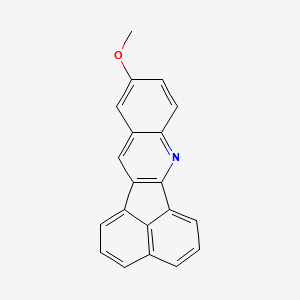
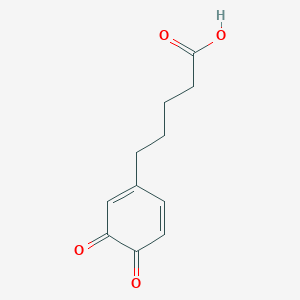
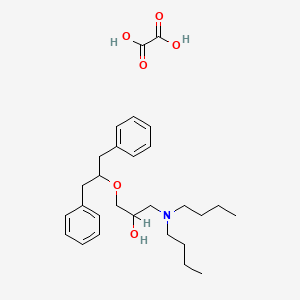
![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
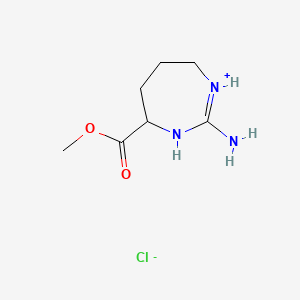
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
